2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid
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Overview
Description
2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Chlorination and Methylation: The pyrimidine ring is then chlorinated and methylated to introduce the chloro and methyl groups.
Amination: Finally, the amino groups are introduced through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and various amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A related compound with similar structural features but lacking the sulphonyl group.
2-Amino-5-chloro-3-methylbenzoic acid: Another similar compound with a different arrangement of functional groups.
Uniqueness
2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid is unique due to its combination of aromatic and heterocyclic components, along with the presence of both amino and sulphonyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
69304-83-2 |
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Molecular Formula |
C12H13ClN4O5S2 |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
2-amino-4-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C12H13ClN4O5S2/c1-6-10(13)11(17-12(15-6)23(2,18)19)16-7-3-4-9(8(14)5-7)24(20,21)22/h3-5H,14H2,1-2H3,(H,15,16,17)(H,20,21,22) |
InChI Key |
YLORVPRPNSWAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=CC(=C(C=C2)S(=O)(=O)O)N)Cl |
Origin of Product |
United States |
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